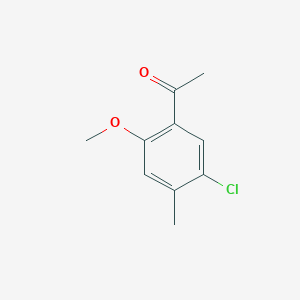

1-(5-Chloro-2-methoxy-4-methylphenyl)ethanone

Description

1-(5-Chloro-2-methoxy-4-methylphenyl)ethanone (CAS: 28478-40-2) is an aromatic ketone with the molecular formula C₁₀H₁₁ClO₂ and a molecular weight of 198.65 g/mol. Its structure features a chloro substituent at the 5-position, a methoxy group at the 2-position, and a methyl group at the 4-position of the acetophenone backbone. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and specialty chemicals .

Properties

IUPAC Name |

1-(5-chloro-2-methoxy-4-methylphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c1-6-4-10(13-3)8(7(2)12)5-9(6)11/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEACQUIPGGZTPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)C(=O)C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(5-Chloro-2-methoxy-4-methylphenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 5-chloro-2-methoxy-4-methylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can help in scaling up the production while maintaining product purity.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-2-methoxy-4-methylphenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.

Major Products Formed

Oxidation: 5-chloro-2-methoxy-4-methylbenzoic acid.

Reduction: 1-(5-chloro-2-methoxy-4-methylphenyl)ethanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(5-Chloro-2-methoxy-4-methylphenyl)ethanone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry: The compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(5-chloro-2-methoxy-4-methylphenyl)ethanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary, but typically include binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural analogs of 1-(5-Chloro-2-methoxy-4-methylphenyl)ethanone, emphasizing differences in substituents, synthesis, and physicochemical properties.

Key Comparative Insights:

Substituent Effects on Reactivity and Properties: Electron-Donating vs. Withdrawing Groups: The methoxy group (OCH₃) in the target compound is electron-donating, increasing ring electron density, whereas the chloro group (Cl) is electron-withdrawing. This combination may influence electrophilic substitution reactivity . Hydroxyl vs.

Synthesis Methodologies: The Fries rearrangement (using AlCl₃) is a common method for hydroxyacetophenones (e.g., 28480-70-8), offering high yields compared to Friedel-Crafts acylation (e.g., 112954-19-5, 38% yield) . Brominated derivatives (e.g., 683274-74-0) are synthesized via post-functionalization, highlighting the versatility of the parent compound in generating halogenated analogs .

Biological and Functional Applications :

- Hydroxylated analogs (e.g., 151340-06-6, 28480-70-8) are associated with antioxidant and antifungal activities, whereas methoxy-substituted compounds may serve as intermediates for pharmaceuticals or materials science .

- The brominated derivative (683274-74-0) is linked to organic electronics, demonstrating how halogenation expands utility .

Physicochemical Properties :

- Molecular weight differences (e.g., 198.65 vs. 184.62 for hydroxy analog) correlate with boiling points and solubility. Hydroxyl groups generally increase polarity and melting points (e.g., analogs in : 97–110°C) .

Research Findings and Implications

- Structure-Activity Relationships (SAR): The position and type of substituents critically influence bioactivity. For example, hydroxyl groups enhance α-glucosidase inhibitory activity in related acetophenones, as seen in .

- Synthetic Challenges : Lower yields in Friedel-Crafts reactions (e.g., 38% for 112954-19-5) suggest a need for optimized catalytic conditions compared to Fries rearrangements .

Biological Activity

1-(5-Chloro-2-methoxy-4-methylphenyl)ethanone, also known by its CAS number 28478-40-2, is a compound that has attracted considerable interest due to its potential biological activities. This article will delve into the compound's biological properties, including its antimicrobial and anticancer effects, supported by relevant studies and data.

- Molecular Formula : C₁₀H₁₁ClO₂

- Molecular Weight : 198.65 g/mol

- Structure : The compound features a chloro-substituted aromatic ring, which is significant for its biological activity.

Antimicrobial Activity

Research has shown that derivatives of this compound exhibit notable antimicrobial properties. A study evaluated several substituted compounds and reported that some derivatives demonstrated excellent activity against various bacterial strains.

| Compound | Activity Against Bacteria | Reference |

|---|---|---|

| This compound | Effective against Staphylococcus aureus and Escherichia coli | |

| 3-Br and 4-Br substituted derivatives | Showed enhanced activity against four out of ten tested strains |

These findings indicate the potential of this compound as a lead in developing new antimicrobial agents.

Anticancer Properties

The anticancer activity of this compound has been explored in various studies. A structure-activity relationship (SAR) analysis indicated that certain modifications to the compound could enhance its efficacy against cancer cell lines.

In Vitro Studies on Cancer Cell Lines

A study reported the synthesis of various derivatives and their evaluation against multiple cancer cell lines, including MCF-7 (breast cancer) and HEPG2 (liver cancer). Some derivatives exhibited IC₅₀ values significantly lower than standard treatments, indicating high potency.

| Compound | Cell Line | IC₅₀ (μM) |

|---|---|---|

| Compound A | HEPG2 | 0.62 |

| Compound B | MCF-7 | 0.87 |

These results highlight the potential of this class of compounds in cancer therapy. The mechanism by which this compound exerts its biological effects may involve:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and microbial resistance.

- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.

The mechanism of action of this compound depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.

Safety and Toxicity

Understanding the safety profile of this compound is crucial for its application in therapeutics. Preliminary data indicate that while some derivatives show potent biological activities, they also possess varying degrees of toxicity.

Toxicological Data Summary

| Study Focus | Findings |

|---|---|

| Acute Toxicity | Moderate toxicity observed at high doses |

| Long-term Effects | Further studies required to assess chronic exposure risks |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.